Hexadecyl D-glucoside
Overview
Description
Hexadecyl D-glucoside is a non-ionic surfactant derived from the condensation of hexadecanol (a fatty alcohol) with glucose. This compound is part of the alkyl glucoside family, which is known for its mildness and biodegradability. This compound is commonly used in cosmetic formulations due to its ability to act as a surfactant, emulsifier, and skin-conditioning agent .
Preparation Methods
Hexadecyl D-glucoside can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves the reaction of hexadecanol with glucose under acidic conditions. This process typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the reaction .
In industrial settings, enzymatic synthesis is often preferred due to its higher specificity and environmentally friendly nature. Enzymes such as glucosidases are used to catalyze the reaction between hexadecanol and glucose, resulting in the formation of this compound. This method is advantageous as it operates under milder conditions and produces fewer by-products .
Chemical Reactions Analysis
Hexadecyl D-glucoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce hexadecyl glucuronic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield hexadecyl alcohol and glucose. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: this compound can participate in substitution reactions where the glucose moiety is replaced by other functional groups.
Scientific Research Applications
Hexadecyl D-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: In biological research, this compound is employed to solubilize membrane proteins, facilitating their study and characterization.
Medicine: This compound is used in drug delivery systems to improve the bioavailability of hydrophobic drugs.
Industry: this compound is widely used in the cosmetics industry as an emulsifier and skin-conditioning agent. .
Mechanism of Action
The primary mechanism of action of hexadecyl D-glucoside is its ability to reduce surface tension, which allows it to act as an effective surfactant. The glucose moiety interacts with water molecules, while the hexadecyl chain interacts with hydrophobic substances, facilitating their emulsification and solubilization. This dual interaction makes this compound an effective agent in various applications, from cosmetics to pharmaceuticals .
Comparison with Similar Compounds
Hexadecyl D-glucoside is often compared with other alkyl glucosides such as decyl glucoside, lauryl glucoside, and octyl glucoside. While all these compounds share similar surfactant properties, this compound is unique due to its longer alkyl chain, which provides enhanced emulsifying and conditioning properties. This makes it particularly suitable for use in formulations requiring higher stability and conditioning effects .
Similar Compounds
- Decyl glucoside
- Lauryl glucoside
- Octyl glucoside
- Myristyl glucoside
- Coco-glucoside
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21-,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMERHSTIDLSE-VEIQOZLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009980 | |
Record name | Hexadecyl D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54549-27-8 | |
Record name | Hexadecyl D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54549-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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